Fmoc-D-cysteine hydrate

概要

説明

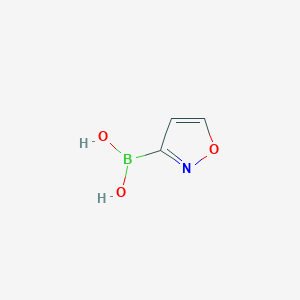

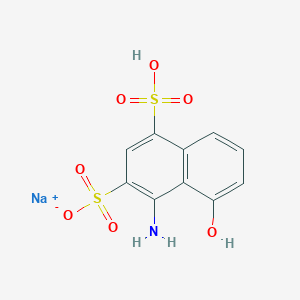

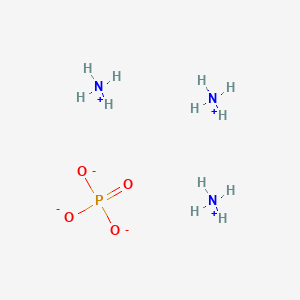

Fmoc-D-cysteine hydrate is a chiral thiol used in the synthesis of peptides . It has a molecular weight of 361.42 and its IUPAC name is (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-sulfanylpropanoic acid hydrate . It is a white to off-white powder .

Synthesis Analysis

This compound has been used in solid phase peptide synthesis as a coupling agent . The direct Fmoc-based solid phase synthesis of peptide a-thioesters for the convergent synthesis of proteins via native chemical ligation (NCL) remains a challenge in the field . A novel C-terminal -(2-hydroxybenzyl)cysteine thioesterification device based on an amide-to-thioester rearrangement was developed .Molecular Structure Analysis

The molecular structure of this compound is characterized by an InChI code of 1S/C18H17NO4S.H2O/c20-17(21)16(10-24)19-18(22)23-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15;/h1-8,15-16,24H,9-10H2,(H,19,22)(H,20,21);1H2/t16-;/m1./s1 .Chemical Reactions Analysis

The oxidation process of this compound results in two diastereomeric sulfoxides (Fmoc-CBzl-®-O and Fmoc-CBzl-(S)-O), which exhibit significantly different self-assembly propensities under aqueous conditions .Physical and Chemical Properties Analysis

This compound is a white to off-white powder . It has a melting point of 113-119°C .科学的研究の応用

Fmoc-D-cysteine hydrate facilitates efficient chemical protein synthesis. It can be used in fully convergent and one-pot native chemical ligations. The Fmoc group is stable under harsh conditions and can be readily removed after ligation, allowing subsequent reactions to be performed efficiently (Kar et al., 2020).

It has been used for the stereoselective formation of methyllanthionine in peptides, demonstrating its role in biomimetic cyclization and the production of specific peptide configurations (Zhou & van der Donk, 2002).

This compound aids in the protection of cysteine sulfhydryl groups during peptide synthesis. This allows for high-yield and simple one-step procedures, beneficial in various synthetic applications (West, Estiarte, & Rich, 2001).

It is used in the solid-phase synthesis of C-terminal cysteine-containing peptides. This application addresses challenges like side reactions and racemization, common in peptide synthesis (Lelièvre et al., 2016).

The compound plays a crucial role in preventing racemization during Fmoc-based solid phase peptide synthesis. This is important for maintaining the integrity and functionality of the synthesized peptides (Fujiwara, Akaji, & Kiso, 1994).

This compound is essential in the synthesis of various S-substituted Fmoc-L-cysteine derivatives, which are vital in the synthesis of glycopeptides and thioglycosides in biomedical research (Zhao, 2001).

作用機序

The self-assembly of Fmoc-D-cysteine hydrate is influenced by the position and number of methyl groups introduced onto the α carbons of the Fmoc-dipeptides by α-methyl-L-phenylalanine . The self-assembling features derived from the sulfoxide group could facilitate the formation of fibrous structures and their networks .

Safety and Hazards

将来の方向性

The oxidation-responsive autonomous gel–sol–gel transitions of supramolecular hydrogels fabricated via the self-assembly of Fmoc-D-cysteine hydrate present a promising area for future research . The difference in the self-assembly propensities and kinetics of self-assembly/disassembly as well as co-assembly will contribute to oxidation-responsive autonomous gel–sol–gel transitions .

特性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfanylpropanoic acid;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4S.H2O/c20-17(21)16(10-24)19-18(22)23-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15;/h1-8,15-16,24H,9-10H2,(H,19,22)(H,20,21);1H2/t16-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNZQQLXIOBNTOL-PKLMIRHRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CS)C(=O)O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CS)C(=O)O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Potassium 2-(5-hexylthieno[3,2-b]thiophen-2-yl)trifluoroborate](/img/structure/B7947067.png)

![2-[3-[3-(Benzotriazol-2-yl)-5-tert-butyl-4-hydroxyphenyl]propanoyloxy]ethyl 3-[3-(benzotriazol-2-yl)-5-tert-butyl-4-hydroxyphenyl]propanoate](/img/structure/B7947081.png)

![7-Amino-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B7947133.png)